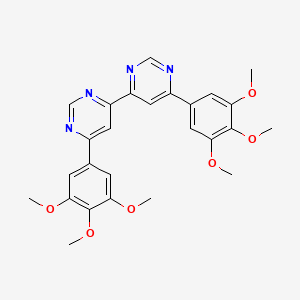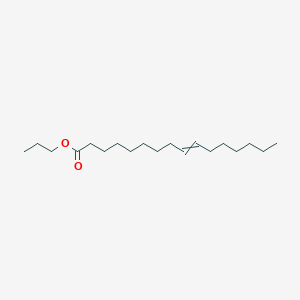![molecular formula C12H20N5O4P B12539763 ({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid CAS No. 653584-26-0](/img/structure/B12539763.png)
({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid: is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a purine base linked to a phosphonic acid group through an ethoxy bridge. Its chemical formula is C12H20N5O4P .
Preparation Methods
The synthesis of ({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-(6-amino-9H-purin-9-yl)ethanol with diethyl (tosyloxy)methylphosphonate under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide. The resulting intermediate is then subjected to further purification and conversion steps to yield the final product.
Chemical Reactions Analysis
({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Mechanism of Action
The mechanism of action of ({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, affecting their function and activity. For example, it may inhibit certain enzymes by mimicking the natural substrates, thereby blocking the enzymatic reactions . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid: can be compared with other similar compounds, such as:
The uniqueness of This compound
Properties
CAS No. |
653584-26-0 |
|---|---|
Molecular Formula |
C12H20N5O4P |
Molecular Weight |
329.29 g/mol |
IUPAC Name |
2-[6-(butylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C12H20N5O4P/c1-2-3-4-13-11-10-12(15-7-14-11)17(8-16-10)5-6-21-9-22(18,19)20/h7-8H,2-6,9H2,1H3,(H,13,14,15)(H2,18,19,20) |
InChI Key |
PQPIQLFFQUDJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate](/img/structure/B12539682.png)
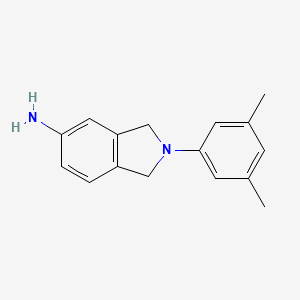

![4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile](/img/structure/B12539696.png)


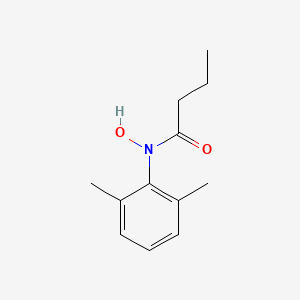
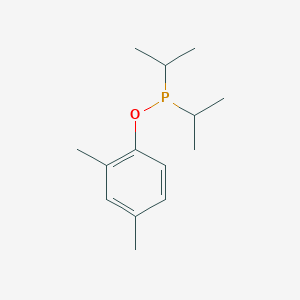

![3,3'-(Benzylimino)bis[N-(2-aminoethyl)propanamide]](/img/structure/B12539730.png)
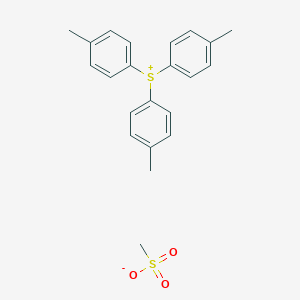
![3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one](/img/structure/B12539737.png)
